Dnmt3A-IN-1 -

Dnmt3A-IN-1

Catalog Number: EVT-10911350
CAS Number:
Molecular Formula: C30H38N6O4
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one is a member of tetrazoles.
Source and Classification

Dnmt3A-IN-1 is classified as a small molecule inhibitor specifically designed to interact with the DNA methyltransferase 3A enzyme. Its development is rooted in understanding the structural and functional nuances of the enzyme, with the aim of selectively inhibiting its activity without affecting other related enzymes such as DNA methyltransferase 1 and 3B. The compound's design is informed by insights from molecular docking studies and binding affinity analyses, which help elucidate its mechanism of action at a molecular level.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dnmt3A-IN-1 involves several key steps that are typical for small molecule drug development. Initial synthetic routes focus on constructing the core structure that exhibits the desired binding affinity for the target enzyme.

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Common reactions include:
    • Nucleophilic substitutions to introduce functional groups that enhance binding.
    • Cyclization reactions to form the core structure.
    • Purification methods such as chromatography to isolate the desired product.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dnmt3A-IN-1 can be analyzed through computational modeling techniques, which provide insights into its three-dimensional conformation and how it interacts with the target enzyme.

  • Key Features: The compound typically features functional groups that facilitate hydrogen bonding and hydrophobic interactions with critical residues in the active site of DNA methyltransferase 3A.
  • Data: Structural data can be derived from X-ray crystallography or nuclear magnetic resonance studies, revealing how Dnmt3A-IN-1 occupies the active site and potentially alters enzyme conformation.
Chemical Reactions Analysis

Reactions and Technical Details

Dnmt3A-IN-1 undergoes specific chemical interactions when it binds to DNA methyltransferase 3A:

  1. Binding Mechanism: The inhibitor forms a transient covalent complex with the enzyme, which is essential for its inhibitory action.
  2. Reaction Conditions: Typically studied under physiological conditions to mimic biological relevance, including temperature, pH, and ionic strength that reflect cellular environments.
Mechanism of Action

Process and Data

The mechanism by which Dnmt3A-IN-1 exerts its inhibitory effects involves:

  • Selective Binding: The compound preferentially binds to DNA methyltransferase 3A over other methyltransferases due to specific interactions with unique amino acid residues (e.g., Arg688) that are not present in related enzymes.
  • Inhibition of Methylation Activity: By binding to the active site, Dnmt3A-IN-1 prevents substrate access, thereby inhibiting the transfer of methyl groups from S-adenosylmethionine to cytosine residues in DNA.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Dnmt3A-IN-1 is crucial for predicting its behavior in biological systems:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different conditions (e.g., temperature, light exposure) to ensure compound integrity over time.
  • Molecular Weight: Calculated based on its chemical structure, influencing pharmacokinetics.
Applications

Scientific Uses

Dnmt3A-IN-1 holds significant promise in various scientific applications:

  1. Cancer Research: Its ability to selectively inhibit DNA methylation makes it a valuable tool for studying epigenetic regulation in cancer biology.
  2. Therapeutic Development: Potential use as a therapeutic agent in treating diseases associated with abnormal DNA methylation patterns, particularly acute myeloid leukemia where mutations in DNMT3A are prevalent.
  3. Epigenetic Studies: Facilitates research into gene regulation mechanisms mediated by DNA methylation, contributing to broader epigenetic understanding.
Molecular Mechanisms of DNMT3A Inhibition

DNMT3A Enzymatic Activity and De Novo Methylation Dynamics

DNA methyltransferase 3A (DNA methyltransferase 3A) catalyzes de novo DNA methylation by transferring a methyl group from the cofactor S-adenosyl-L-methionine to the C5 position of cytosine residues. This reaction occurs via a two-step mechanism: (1) a catalytic cysteine (Cys710 in humans) attacks the C6 position of cytosine, forming a covalent intermediate; (2) methyl transfer to C5 followed by β-elimination restores the aromatic ring [4] [2]. DNA methyltransferase 3A exhibits a strong preference for CpG dinucleotides but also methylates non-CpG sites (e.g., CpA) in specific genomic contexts [3] [7]. Its activity is intricately regulated by:

  • Flanking sequence sensitivity: DNA sequences surrounding the target cytosine modulate methylation efficiency by >100-fold. DNA methyltransferase 3A favors thymine (T) at the −2 position and cytosine/thymine (C/T) at the +1 position [7].
  • Multimeric assembly: DNA methyltransferase 3A forms homo-tetramers or hetero-tetramers with DNA methyltransferase 3L, creating two active sites spaced to methylate CpGs 10–12 bp apart on opposite DNA strands [3] [10].
  • Allosteric networks: Key residues (e.g., Arg836 and Asn838) dynamically interact with the CpG guanine and flanking bases, enabling context-dependent catalysis [3].

Table 1: Influence of Flanking Sequences on DNA methyltransferase 3A Methylation Efficiency

Flanking Sequence PositionPreferred NucleotideEffect on Catalytic Rate
−2Thymine (T)>10-fold enhancement
+1Cytosine (C)5–8-fold enhancement
+1Thymine (T)5–8-fold enhancement
+1Adenine (A)3–5-fold reduction

Structural Basis of DNA methyltransferase 3A Inhibition by DNA methyltransferase 3A-IN-1

DNA methyltransferase 3A-IN-1 (C~30~H~38~N~6~O~4~) binds the catalytic domain of DNA methyltransferase 3A, exploiting structural features distinct from DNA methyltransferase 1 and DNA methyltransferase 3B:

  • Selectivity determinant: Molecular dynamics simulations reveal that Arg688 in DNA methyltransferase 3A forms a salt bridge with the inhibitor’s carboxylate group. This residue is replaced by Asn1192 in DNA methyltransferase 1, disrupting key electrostatic interactions and conferring >100-fold selectivity for DNA methyltransferase 3A [8] [5].
  • Catalytic pocket occlusion: The inhibitor’s quinoline moiety occupies the S-adenosyl-L-methionine binding site, while its biphenyl group mimics flipped cytosine, sterically hindering base eversion [8] [6].
  • Disruption of dynamic loops: Interactions with the target recognition domain loop (residues 831–848) and catalytic loop (residues 707–721) stabilize DNA methyltransferase 3A in a catalytically inactive conformation, reducing DNA affinity [3] [8].

Table 2: Key Residues Mediating DNA methyltransferase 3A-IN-1 Binding

ResidueDomain/LocationInteraction with InhibitorFunctional Consequence
Arg688Catalytic coreSalt bridge with carboxylateSelectivity over DNA methyltransferase 1
Phe737Catalytic loopπ-stacking with quinoline ringBlocks S-adenosyl-L-methionine binding
Arg836Target recognition domain loopHydrogen bonding with linker groupStabilizes inactive conformation
Trp893Target recognition domainHydrophobic packing with biphenylInhibits DNA backbone contacts

Allosteric Modulation vs. Competitive Binding Mechanisms

DNA methyltransferase 3A-IN-1 exhibits a dual inhibitory mechanism, distinguishing it from classical nucleoside analogs:

  • Competitive inhibition: The compound competes with S-adenosyl-L-methionine (K~i~ = 9.16–18.85 μM) and DNA substrates (K~i~ = 11.37–23.34 μM), directly occupying the catalytic pocket [5] [8].
  • Allosteric disruption: At higher concentrations, DNA methyltransferase 3A-IN-1 destabilizes the homotetrameric interface (RD interface, residues 881–887), preventing cooperative DNA binding. This is evidenced by:
  • Reduced DNA methyltransferase 3A-DNMT3A homodimer formation in size-exclusion chromatography [6].
  • Impaired colocalization with polycomb repressive complex 1 components in cells, disrupting H2AK119ub1-directed methylation [10] [6].
  • Cancer mutation synergy: The common acute myeloid leukemia mutation Arg882His at the RD interface mimics allosteric inhibition by destabilizing tetramerization and altering flanking sequence preferences. DNA methyltransferase 3A-IN-1 shows retained efficacy against this mutant [3] [6].

Impact on CpG vs. Non-CpG Methylation Patterns

Deep enzymology profiling demonstrates that DNA methyltransferase 3A-IN-1 differentially suppresses CpG and non-CpG methylation:

  • CpG methylation inhibition: The compound reduces methylation at preferred CpG motifs (e.g., TCGC, TCGT) by >85% in vitro. This occurs via:
  • Disruption of Arg836–CpG guanine hydrogen bonding [3].
  • Impaired Lys777-mediated sensing of the +1 flanking base (critical for CpG specificity) [7].
  • Non-CpG methylation effects: Methylation at CpA sites decreases by 40–60%, with strongest suppression at CAC motifs—DNA methyltransferase 3A’s preferred non-CpG substrate [3] [7]. This selectivity arises from:
  • Weaker interactions with the catalytic loop in non-CpG contexts, reducing inhibitor efficacy.
  • Preservation of DNA bending dynamics required for non-CpG base flipping [4].
  • Cellular consequences: In acute myeloid leukemia cells, DNA methyltransferase 3A-IN-1 induces:
  • Genome-wide hypomethylation at polycomb target genes (e.g., HOXA cluster), which require H2AK119ub1-directed DNA methyltransferase 3A1 activity [10] [6].
  • Upregulation of differentiation markers (CD11b) via preferential demethylation of CpG islands in promoter regions [5] [6].

Table 3: Differential Effects on Methylation Contexts

Methylation ContextPreferred SequenceInhibition EfficiencyKey Inhibited Mechanism
CpGTCGC, TCGT>85% reductionArg836–guanine interaction disrupted
CpACAC40–60% reductionCatalytic loop dynamics impaired
CpTCCT20–30% reductionMinimal target recognition domain involvement

Properties

Product Name

Dnmt3A-IN-1

IUPAC Name

2-cycloheptyl-5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethylpyrazol-3-one

Molecular Formula

C30H38N6O4

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35)

InChI Key

JPXAIORZGBCHIB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.